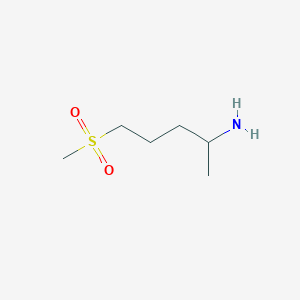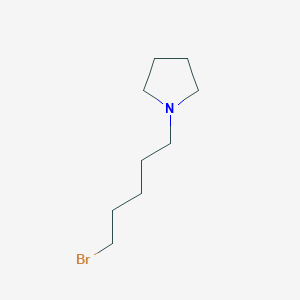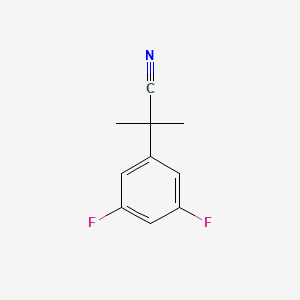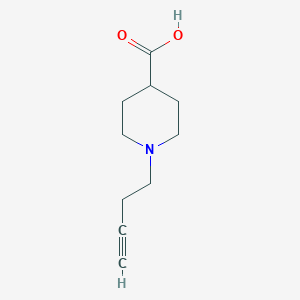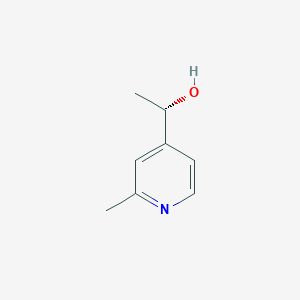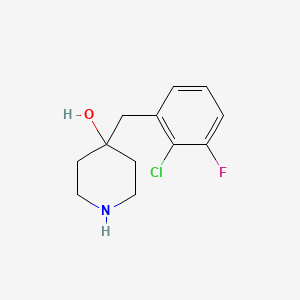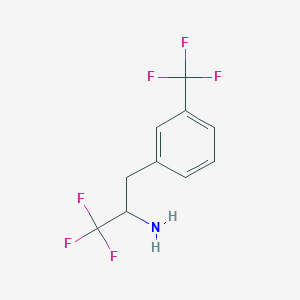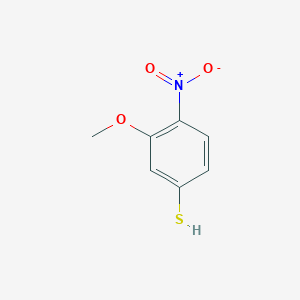
3-Methoxy-4-nitrobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-nitrobenzenethiol is an organic compound with the molecular formula C7H7NO3S It is a derivative of benzenethiol, where the benzene ring is substituted with a methoxy group (-OCH3) at the 3-position and a nitro group (-NO2) at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-nitrobenzenethiol typically involves the nitration of 3-methoxybenzenethiol. The process begins with the preparation of 3-methoxybenzenethiol, which can be synthesized from 3-iodoanisole through a series of reactions including halogenation and thiolation . The nitration step involves treating 3-methoxybenzenethiol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-nitrobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The methoxy group (-OCH3) and nitro group (-NO2) can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-Methoxy-4-aminobenzenethiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-4-nitrobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitrobenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group (-SH) can form covalent bonds with proteins and enzymes, affecting their function. The nitro group (-NO2) can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzenethiol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxybenzenethiol: Has the methoxy group at a different position, affecting its reactivity and properties.
3-Nitrobenzenethiol: Lacks the methoxy group, resulting in different chemical behavior.
Uniqueness
3-Methoxy-4-nitrobenzenethiol is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-methoxy-4-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3 |
InChI Key |
XKEXJAUHJQAMSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
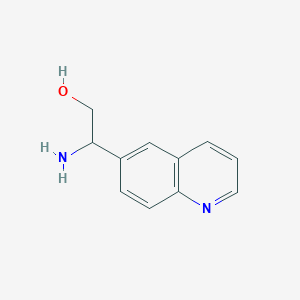
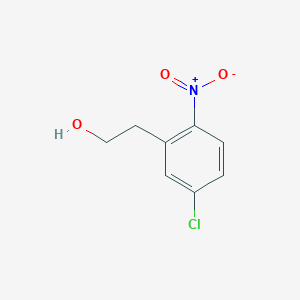
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)

